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Gamma-nonalactone - 57084-16-9

Gamma-nonalactone

Catalog Number: EVT-7894759
CAS Number: 57084-16-9
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
gamma-nonalactone is a natural product found in Fusarium poae, Citrullus lanatus, and Angelica dahurica with data available.
1,4-Decanolide is a metabolite found in or produced by Saccharomyces cerevisiae.
4-Nonanolide is a metabolite found in or produced by Saccharomyces cerevisiae.
Source

Gamma-nonalactone can be derived from natural sources such as fruits and dairy products. It is also synthesized in laboratories and industrial settings for use in flavoring and fragrance applications. The compound's presence has been notably identified in wines, particularly Pinot Noir, where it plays a role in the aroma profile, enhancing the sensory experience of the beverage .

Classification

Gamma-nonalactone is classified as:

  • Chemical Family: Lactones
  • Functional Group: Ester
  • Systematic Name: Nonanoic acid, gamma-lactone
Synthesis Analysis

Methods

Gamma-nonalactone can be synthesized through several methods, with varying degrees of complexity and yield. Common synthetic routes include:

  1. Wittig Reaction: This method involves the reaction of aldehydes with phosphonium ylides to form alkenes, which can subsequently undergo cyclization to yield gamma-nonalactone.
  2. Radical Addition: Utilizing n-hexanol and methyl acrylate as starting materials, this method employs radical initiators to facilitate the reaction under controlled conditions .
  3. Deuterated Variants: Recent studies have focused on synthesizing isotopically labeled versions of gamma-nonalactone for analytical purposes, employing techniques such as deuterogenation alongside conventional synthesis methods .

Technical Details

For example, one effective synthesis method involves heating n-hexanol with a catalyst (such as zinc bromide) at temperatures between 170°C to 190°C while adding methyl acrylate dropwise. This process allows for effective removal of by-products and enhances yield .

Molecular Structure Analysis

Structure

Gamma-nonalactone has a molecular formula of C9H16OC_9H_{16}O. Its structural representation showcases a cyclic ester with a nine-carbon chain:

Structure Cyclic structure with a carbonyl group C O and an ether linkage C O C \text{Structure }\quad \text{Cyclic structure with a carbonyl group C O and an ether linkage C O C }

Data

  • Molecular Weight: 156.23 g/mol
  • Boiling Point: Approximately 200°C
  • Melting Point: -10°C
Chemical Reactions Analysis

Reactions

Gamma-nonalactone undergoes various chemical reactions typical of lactones:

  1. Hydrolysis: In the presence of water and acid or base, gamma-nonalactone can hydrolyze back into its corresponding hydroxy acid.
  2. Transesterification: It can react with alcohols to form different esters.
  3. Reduction: Gamma-nonalactone can be reduced to form nonanol using reducing agents like lithium aluminum hydride.

Technical Details

The reactivity of gamma-nonalactone is influenced by its cyclic structure, which makes it susceptible to nucleophilic attack at the carbonyl carbon during hydrolysis or transesterification reactions.

Mechanism of Action

Process

The mechanism of action for gamma-nonalactone primarily involves its interaction with olfactory receptors in the human nose, which perceive its aroma. The compound's volatility allows it to evaporate easily into the air, where it can bind to receptors that trigger sensory signals interpreted as pleasant or fruity aromas.

Data

Studies show that gamma-nonalactone has an odor detection threshold significantly lower than many other compounds, making it a potent flavor enhancer even at low concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Coconut-like aroma
  • Solubility: Soluble in organic solvents; slightly soluble in water.

Chemical Properties

  • Reactivity: Stable under normal conditions but reactive towards strong nucleophiles.
  • Stability: Generally stable but may undergo degradation under extreme conditions (high temperature or pH).

Relevant analyses indicate that gamma-nonalactone maintains its aromatic properties across various applications, making it suitable for both food and fragrance industries.

Applications

Scientific Uses

  1. Flavoring Agent: Widely used in food products to impart creamy or coconut flavors.
  2. Fragrance Component: Utilized in perfumes and cosmetic products due to its pleasant scent.
  3. Analytical Chemistry: Employed as an internal standard in mass spectrometry for quantifying other compounds in complex matrices like wine .

The versatility of gamma-nonalactone highlights its significance not only in culinary applications but also in scientific research and industrial manufacturing processes.

Biosynthesis Pathways and Natural Occurrence of Gamma-Nonalactone

Gamma-nonalactone (γ-nonalactone), chemically designated as 5-pentyloxolan-2-one (CAS 104-61-0), is an aliphatic γ-lactone renowned for its intense coconut-like aroma with creamy, waxy undertones. This nine-carbon cyclic ester occurs naturally across diverse biological systems and serves as a key flavor and fragrance compound in industrial applications. Its biosynthesis proceeds through defined oxidative pathways from lipid precursors, with significant variation in natural abundance across species and environmental conditions [1] .

Table 1: Natural Occurrence of Gamma-Nonalactone Across Biological Matrices

Source CategorySpecific ExamplesRelative Abundance
FruitsPeach, apricot, papaya, guava, strawberry, pineappleHigh in peach, apricot
Fermented BeveragesWine (Pinot noir, botrytised whites), rum, whiskeyUp to 22.5 µg/L (wine)
Animal ProductsChicken, pork, beef fat, butter, Camembert cheeseModerate in dairy
Grains & PlantsRice (Oryza sativa), tomato, soybean, sweetgrassVariable in rice landraces

Microbial Biosynthesis in Fermentation Systems

Microorganisms catalyze gamma-nonalactone production through enzymatic oxidation of hydroxy fatty acids. Saccharomyces cerevisiae (brewer's yeast) and Kodamaea ohmeri efficiently convert linoleic acid (C18:2) via 13-hydroxy-9(Z),11(E)-octadecadienoic acid (13-HODE), which undergoes β-oxidation and intramolecular esterification (lactonization). This pathway yields γ-nonalactone concentrations up to 15.2 mg/L in optimized bioreactors [5]. Bacterial routes utilize Pichia stipitis to oxidize nonanoic acid precursors, though yields remain lower (<5 mg/L). Industrial processes leverage photo-oxidation of linoleate-rich oils (e.g., flaxseed) followed by microbial reduction, achieving scalable production labeled "natural" under EU regulations [5] [6].

Plant-Derived Metabolic Pathways in Oryza sativa and Vitis vinifera

In fragrant rice (Oryza sativa), gamma-nonalactone arises alongside the popcorn-odor compound 2-acetyl-1-pyrroline (2AP). Metabolomic studies of Chinese indica rice (e.g., Shangsixiangnuo) reveal that a 803-bp deletion in the BADH2 gene (encoding betaine aldehyde dehydrogenase) elevates γ-nonalactone by accumulating γ-aminobutyraldehyde, a pyrroline precursor. This mutation correlates with 238 differentially expressed metabolites during maturation, including lactones [2]. Grapevines (Vitis vinifera) synthesize γ-nonalactone primarily in berries via 4-oxononanoic acid reduction. Post-harvest, botrytized wines (e.g., Sauternes) show concentrations exceeding 500 µg/L due to Botrytis cinerea–mediated oxidation of linolenic acid. Pinot noir wines contain 8.3–22.5 µg/L, nearing sensory thresholds (30 µg/L) and contributing stone-fruit notes [6].

Role of Lipoxygenase and Fatty Acid Oxidation in Precursor Formation

Lipoxygenase (LOX) enzymes initiate gamma-nonalactone biosynthesis by inserting molecular oxygen at C9 or C13 of linoleic/linolenic acid, forming 9- or 13-hydroperoxides. These peroxides isomerize to epoxy alcohols or undergo lyase cleavage into C9 aldehydes (e.g., 4-oxononanal). NADPH-dependent reductases subsequently convert aldehydes to 4-hydroxynonanoic acid, which cyclizes spontaneously under acidic conditions (pH 3.0–4.0 in wine) to γ-nonalactone. In vivo labeling confirms >90% of wine lactone originates from ¹³C-linoleate [5] [6].

Table 2: Key Biosynthetic Pathways and Precursors for Gamma-Nonalactone

PrecursorKey EnzymesIntermediatesYield/Output
Linoleic acidLipoxygenase (LOX), reductase13-HODE → 4-oxononanal15.2 mg/L (microbial)
4-Oxononanoic acidDehydrogenase, lactonase4-Hydroxynonanoic acid971 µg/L (Verdejo wine)
γ-AminobutyraldehydeBADH2 (mutant), P5CS∆1-pyrrolineCorrelated w/ rice 2AP

Environmental and Agricultural Factors Influencing Biosynthetic Yield

Gamma-nonalactone accumulation in plants responds critically to environmental stressors:

  • Temperature: Rice maturation at 25°C elevates lactone levels 2.3-fold compared to 18°C by enhancing LOX activity and fatty acid mobilization [2].
  • Soil Salinity: Sodium chloride (50–100 mM) upregulates P5CS (pyrroline-5-carboxylate synthetase) in rice, increasing proline-derived precursors and raising γ-nonalactone by 40% [2].
  • Nutrient Availability: Potassium deficiency in vineyards reduces berry lactones by 60%, while nitrogen excess (>120 kg/ha) suppresses LOX expression in rice [2] [6].Agricultural practices also modulate yields: rice landraces like Shangsixiangnuo exhibit genetic diversity in lactone production, with Guangxi variants (China) showing strong fragrance due to regional humidity and soil pH >6.5 [2].

Table 3: Agricultural Factors Modulating Gamma-Nonalactone in Crops

FactorOptimal ConditionEffect on γ-NonalactoneMechanism
Temperature25–28°C (maturation)+230% vs. suboptimalEnhanced LOX activity
Soil Salinity50–100 mM NaCl+40%Proline precursor accumulation
Nitrogen Fertilization<80 kg/haPrevents 35–60% reductionAvoids LOX gene suppression
Genetic Backgroundbadh2-E4-5 deletionStrongly fragrant phenotypeAltered aldehyde dehydrogenase

Properties

CAS Number

57084-16-9

Product Name

Gamma-nonalactone

IUPAC Name

5-pentyloxolan-2-one

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3

InChI Key

OALYTRUKMRCXNH-UHFFFAOYSA-N

SMILES

CCCCCC1CCC(=O)O1

Solubility

In water, 1201 mg/L at 25 °C (est)
Soluble in alcohol, most fixed oils, propylene glycol; 1:1 in 60% alcohol
Soluble in five volumes of 50% alcohol; soluble in most fixed oils and mineral oil; practically insoluble in glycerol
soluble in alcohol, most fixed oils and propylene glycol; insoluble in water
1 ml in 5 ml 60% alcohol (in ethanol)

Canonical SMILES

CCCCCC1CCC(=O)O1

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